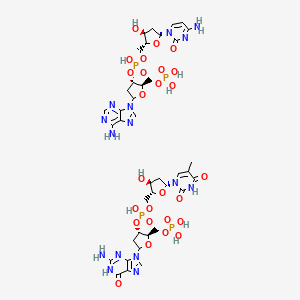
P-dGuo-P-dThd.P-dAdo-P-dCyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(d(A-C).d(G-T)) is a synthetic polynucleotide composed of alternating deoxyadenosine and deoxycytidine residues on one strand, paired with alternating deoxyguanosine and thymidine residues on the complementary strand. This compound is of significant interest in molecular biology and biochemistry due to its unique structural properties and its ability to form left-handed Z-DNA under certain conditions .
Vorbereitungsmethoden
The synthesis of Poly(d(A-C).d(G-T)) typically involves the enzymatic polymerization of deoxyribonucleotide triphosphates (dNTPs) using DNA polymerases. The reaction conditions often include a buffer solution, divalent metal ions such as magnesium or manganese, and a template strand to guide the polymerization process . Industrial production methods may involve large-scale enzymatic synthesis followed by purification processes such as chromatography to isolate the desired polynucleotide .
Analyse Chemischer Reaktionen
Poly(d(A-C).d(G-T)) undergoes various chemical reactions, including conformational changes and interactions with metal ions. For instance, it can transition from a right-handed B-DNA conformation to a left-handed Z-DNA conformation in the presence of high salt concentrations or specific metal ions like nickel . Common reagents used in these reactions include sodium chloride, magnesium chloride, and nickel chloride. The major products formed from these reactions are the different conformational states of the polynucleotide .
Wissenschaftliche Forschungsanwendungen
Poly(d(A-C).d(G-T)) has numerous applications in scientific research. In chemistry, it is used to study the energetics and dynamics of DNA conformational changes. In biology, it serves as a model system for understanding DNA-protein interactions and the role of Z-DNA in gene regulation . In medicine, it is investigated for its potential role in antiviral therapies and as a target for drug development. Industrial applications include its use in the development of biosensors and nanotechnology .
Wirkmechanismus
The mechanism by which Poly(d(A-C).d(G-T)) exerts its effects involves its ability to adopt different conformations, such as B-DNA and Z-DNA. These conformational changes can influence the binding of proteins and other molecules to the DNA, thereby affecting gene expression and other cellular processes . The molecular targets involved include DNA-binding proteins, transcription factors, and enzymes that interact with the DNA .
Vergleich Mit ähnlichen Verbindungen
Poly(d(A-C).d(G-T)) is unique compared to other polynucleotides like Poly(d(A-T).d(A-T)) and Poly(d(G-C).d(G-C)) due to its ability to form Z-DNA more readily under certain conditions . Similar compounds include Poly(d(A-T).d(A-T)), Poly(d(G-C).d(G-C)), and Poly(d(A-G).d(C-T)), each with distinct structural and functional properties . The uniqueness of Poly(d(A-C).d(G-T)) lies in its alternating purine-pyrimidine sequence, which facilitates the B-Z transition .
Eigenschaften
CAS-Nummer |
64816-49-5 |
|---|---|
Molekularformel |
C39H53N15O26P4 |
Molekulargewicht |
1271.8 g/mol |
IUPAC-Name |
[(2R,3S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H27N7O14P2.C19H26N8O12P2/c1-8-4-26(20(31)25-17(8)29)13-2-9(28)11(39-13)5-38-43(35,36)41-10-3-14(40-12(10)6-37-42(32,33)34)27-7-22-15-16(27)23-19(21)24-18(15)30;20-13-1-2-26(19(29)25-13)14-3-9(28)11(37-14)5-36-41(33,34)39-10-4-15(38-12(10)6-35-40(30,31)32)27-8-24-16-17(21)22-7-23-18(16)27/h4,7,9-14,28H,2-3,5-6H2,1H3,(H,35,36)(H,25,29,31)(H2,32,33,34)(H3,21,23,24,30);1-2,7-12,14-15,28H,3-6H2,(H,33,34)(H2,20,25,29)(H2,21,22,23)(H2,30,31,32)/t9-,10-,11+,12+,13+,14?;9-,10-,11+,12+,14+,15?/m00/s1 |
InChI-Schlüssel |
CXFYNININIIJOC-KFYUBSSISA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3CC(O[C@@H]3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O.C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O[C@H]3CC(O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O.C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol)](/img/structure/B14493119.png)
![9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14493125.png)
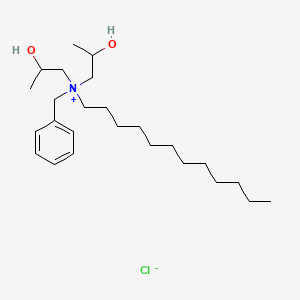
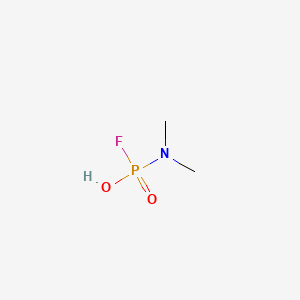
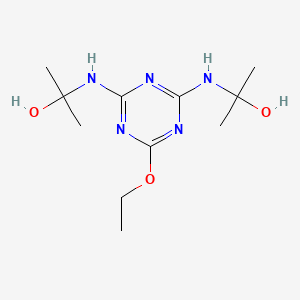
![N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide](/img/structure/B14493145.png)
![2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14493151.png)

![Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione](/img/structure/B14493159.png)
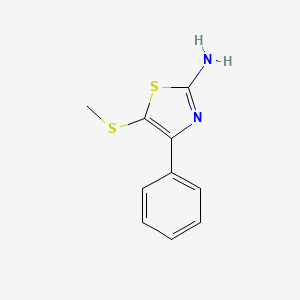
![Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone](/img/structure/B14493184.png)
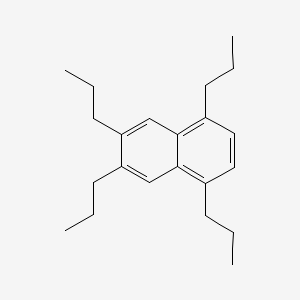
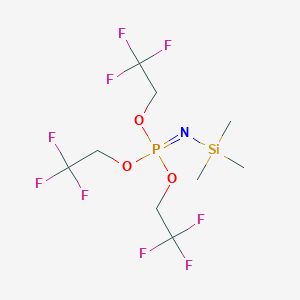
![(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium](/img/structure/B14493196.png)
